3-Ethoxy-4-formyl-benzoic acid methyl ester

Beschreibung

Molecular Formula and Atomic Connectivity

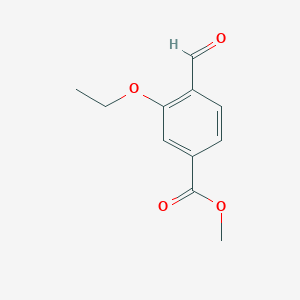

The molecular formula of 3-ethoxy-4-formyl-benzoic acid methyl ester is C₁₁H₁₂O₄ , with a molecular weight of 208.21 g/mol . The compound consists of a benzene ring substituted at three positions:

- A methoxycarbonyl group (-COOCH₃) at position 1.

- An ethoxy group (-OCH₂CH₃) at position 3.

- A formyl group (-CHO) at position 4.

The atomic connectivity is unambiguously defined by its SMILES notation :

CCOC1=C(C=CC(=C1)C(=O)OC)C=O

This notation reveals a benzene ring (denoted by C1=CC(=C(C=C1)...) with substituents at positions 3 (ethoxy), 4 (formyl), and 1 (methyl ester). The InChIKey UIOIPBDTRCVPNJ-UHFFFAOYSA-N further confirms its unique structural identity .

IUPAC Nomenclature and Systematic Classification

The IUPAC name methyl 3-ethoxy-4-formylbenzoate is derived through the following protocol:

- Identify the parent structure: benzoic acid .

- Substitute the carboxylic acid (-COOH) with a methyl ester (-COOCH₃), yielding "methyl benzoate."

- Number the benzene ring to prioritize the ester group (position 1) and assign the lowest possible locants to substituents:

- Ethoxy (-OCH₂CH₃) at position 3.

- Formyl (-CHO) at position 4.

The systematic name avoids ambiguity compared to trivial terms like "3-ethoxy-4-formylbenzoyl methyl ester." The CAS registry number 1357352-32-9 uniquely identifies this compound in chemical databases .

Stereochemical Considerations and Conformational Analysis

The compound lacks chiral centers due to its planar benzene ring and absence of tetrahedral stereogenic atoms. However, conformational flexibility arises from:

- Rotation of the ethoxy group : The -OCH₂CH₃ moiety can adopt staggered or eclipsed conformations relative to the ring.

- Ester group orientation : The methyl ester’s carbonyl oxygen may engage in resonance with the aromatic system, slightly restricting rotation.

- Formyl group planarity : The aldehyde group remains coplanar with the ring due to conjugation.

Computational data indicate a rotatable bond count of 4 , primarily associated with the ethoxy and ester side chains . The absence of stereoisomers simplifies its spectroscopic characterization but necessitates careful analysis to distinguish it from structural isomers.

Comparative Analysis with Isomeric Derivatives

Table 2: Key Isomeric Comparisons

Key Observations:

- Positional Isomers : Swapping ethoxy and formyl groups (e.g., methyl 4-ethoxy-3-formylbenzoate) alters electronic effects on the ring, impacting reactivity in electrophilic substitution reactions .

- Functional Group Isomers : Replacing the formyl group with methoxy eliminates aldehyde-specific reactions (e.g., nucleophilic addition) .

- Ester Chain Length : Ethyl esters (e.g., ethyl 4-formylbenzoate) exhibit lower melting points due to reduced crystallinity compared to methyl esters .

Eigenschaften

IUPAC Name |

methyl 3-ethoxy-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOIPBDTRCVPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification of 3-Ethoxy-4-Formylbenzoic Acid

A common and straightforward approach involves the esterification of the free acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is typically carried out under reflux conditions to drive the equilibrium toward ester formation.

| Parameter | Typical Conditions |

|---|---|

| Reagents | 3-Ethoxy-4-formylbenzoic acid, Methanol, Acid catalyst |

| Temperature | Reflux (65–70 °C) |

| Reaction Time | 4–12 hours |

| Solvent | Methanol (also acts as reagent) |

| Yield | High (typically >80%) |

This method yields the methyl ester with retention of the formyl group, which is sensitive to strong acidic or basic conditions.

Formylation via Reimer-Tiemann or Vilsmeier-Haack Reactions

Formylation at the 4-position can be achieved by introducing the formyl group on a 3-ethoxy-substituted benzoate precursor using classical electrophilic aromatic substitution methods:

- Reimer-Tiemann reaction: Using chloroform and a strong base to introduce the formyl group ortho or para to hydroxyl groups.

- Vilsmeier-Haack reaction: Using DMF and POCl3 to formylate activated aromatic rings.

These methods require careful control of conditions to avoid over-formylation or side reactions.

Multi-Step Synthesis from 4-Methylsalicylic Acid Derivatives

According to patent literature, a multi-step synthetic route involves:

- Esterification of 4-methylsalicylic acid with ethyl bromide under basic conditions to form an ethyl ester intermediate.

- Bromination and cyanation to introduce functional groups.

- Hydrolysis and oxidation steps to convert methyl or ethyl groups into formyl functionalities.

- Final esterification with methanol to yield the methyl ester.

This method, while more complex, allows for better control over substitution patterns and is suitable for industrial scale with mild reagents.

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) |

|---|---|---|---|

| 1 | Esterification | Ethyl bromide, base (e.g., K2CO3), ethanol | 85–92 |

| 2 | Bromination | NBS, AIBN, CCl4 (note: toxic reagents) | 77–78.8 |

| 3 | Cyanation | Sodium cyanide (toxic) | 86.5–88 |

| 4 | Hydrolysis/Oxidation | NaOH/KOH, mild conditions | 87.2–96.2 |

| 5 | Final Esterification | Methanol, acid catalyst, reflux | 85–92 |

Note: The use of toxic reagents such as sodium cyanide and carbon tetrachloride is a significant limitation for industrial application, requiring strict safety and environmental controls.

Optimization and Industrial Considerations

- Reaction Conditions: Mild alkaline reagents such as potassium acetate or sodium methoxide are preferred to reduce toxicity and operational hazards.

- Temperature Control: Ultra-low temperatures (e.g., -75 °C) used in some methods (e.g., LDA-mediated reactions) are impractical for large scale and are avoided in favor of ambient or reflux conditions.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency during formylation steps.

- Purification: Crystallization from ice-water mixtures or chromatographic techniques ensure high purity of the final ester.

Stock Solution Preparation and Formulation Data

For research and application purposes, stock solutions of this compound are prepared with precise molarity control. The following table summarizes preparation volumes for different stock concentrations based on compound mass:

| Stock Solution Concentration | 1 mg Compound (mL) | 5 mg Compound (mL) | 10 mg Compound (mL) |

|---|---|---|---|

| 1 mM | 4.8028 | 24.0142 | 48.0284 |

| 5 mM | 0.9606 | 4.8028 | 9.6057 |

| 10 mM | 0.4803 | 2.4014 | 4.8028 |

Preparation involves dissolving the compound in DMSO or other suitable solvents, followed by dilution with PEG300, Tween 80, corn oil, or water according to the desired in vivo formulation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed Esterification | 3-Ethoxy-4-formylbenzoic acid + Methanol, Acid, Reflux | Simple, high yield | Sensitive to strong acid/base |

| Vilsmeier-Haack Formylation | DMF + POCl3 on ethoxy-substituted benzoate | Direct formylation | Requires careful temperature control |

| Multi-step from 4-methylsalicylic acid | Esterification, bromination, cyanation, oxidation | Scalable, mild conditions in some steps | Use of toxic reagents (NaCN, CCl4) |

| LDA-mediated carboxylation | LDA, CO2 at low temperature | High regioselectivity | Ultra-low temperature, toxic reagents |

Research Findings and Notes

- The synthetic routes involving mild alkaline reagents and controlled oxidation provide a balance between yield and safety.

- Toxic reagents such as sodium cyanide and carbon tetrachloride, historically used in some syntheses, are being replaced or avoided due to environmental and safety concerns.

- Esterification under reflux with acid catalysts remains the most straightforward and widely used method for preparing the methyl ester from the free acid.

- Industrial processes favor continuous flow and automated systems for consistent quality and scalability, optimizing solvent use and reaction times.

- Analytical techniques such as NMR and GC-MS are essential for confirming the structure and purity of intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxy-4-formyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Ethoxy-4-carboxybenzoic acid methyl ester.

Reduction: 3-Ethoxy-4-hydroxymethylbenzoic acid methyl ester.

Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-4-formyl-benzoic acid methyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethoxy-4-formyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can undergo nucleophilic addition reactions, while the ester moiety can be hydrolyzed to release the active acid form .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 3-ethoxy-4-formyl-benzoic acid methyl ester, differing in substituent type, position, or functional groups:

Functional Group Impact on Reactivity and Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group (electron-withdrawing) in this compound enhances electrophilic reactivity at the benzene ring, facilitating substitution reactions. In contrast, the acetyl group in 3-acetyl-4-allyloxy-benzoic acid methyl ester provides similar electronic effects but with reduced steric hindrance . Comparatively, the nitro group in 4-(3-nitrobenzyloxy)-benzoic acid methyl ester strongly deactivates the ring, reducing reactivity toward electrophiles .

- Steric Effects: Compounds with bulky substituents, such as 4-(3-nitrobenzyloxy)-benzoic acid methyl ester, exhibit lower solubility in polar solvents compared to the reference compound. The extended ethoxy chain in Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate introduces steric hindrance, affecting crystallization behavior .

Physical and Chemical Properties

- Solubility : The ethoxy group in the reference compound improves solubility in organic solvents (e.g., ethyl acetate) compared to the hydroxyl-containing analog (3-formyl-4-hydroxybenzoic acid methyl ester), which requires polar solvents .

- Melting Points : Bulky substituents (e.g., nitrobenzyloxy) increase melting points due to enhanced intermolecular interactions, whereas allyloxy groups (as in 3-acetyl-4-allyloxy-benzoic acid methyl ester) lower melting points .

Biologische Aktivität

3-Ethoxy-4-formyl-benzoic acid methyl ester (EFMBE) is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure:

- Molecular Formula: CHO

- Molecular Weight: 222.24 g/mol

- CAS Number: 1357352-32-9

EFMBE is characterized by an ethoxy group and a formyl group attached to a benzoic acid backbone, which contributes to its reactivity and interaction with biological systems.

Biological Activities

EFMBE exhibits several biological activities, including:

- Antimicrobial Activity:

-

Antioxidant Properties:

- The compound has been evaluated for its antioxidant activity, which is crucial in combating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.

-

Anti-inflammatory Effects:

- Research indicates that EFMBE may possess anti-inflammatory properties by modulating inflammatory pathways in cells. This activity could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Potential:

The biological activity of EFMBE can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: EFMBE has been reported to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding: The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and survival.

- Gene Expression Modulation: EFMBE can affect the expression of genes associated with inflammation and cancer progression, further elucidating its potential therapeutic applications.

Table 1: Biological Activity Summary of this compound

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of EFMBE against Staphylococcus aureus and Escherichia coli. Results showed that EFMBE exhibited minimum inhibitory concentrations (MIC) significantly lower than those for conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that EFMBE effectively scavenged free radicals, exhibiting antioxidant activity comparable to established antioxidants like ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative stress-related damage.

Case Study 3: Anti-inflammatory Mechanism Exploration

Research into the anti-inflammatory effects of EFMBE revealed that it downregulated pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This indicates its potential role in managing inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 3-ethoxy-4-formyl-benzoic acid methyl ester?

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

- Esterification : Methylation of the carboxylic acid group using methanol under acidic or basic catalysis. For example, methyl esters are often prepared via reaction with methyl chloride or dimethyl sulfate in the presence of a base like DIPEA (diisopropylethylamine) .

- Formylation : Introduction of the formyl group can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF .

- Ethoxy Group Installation : Etherification via nucleophilic substitution, using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) . Reaction progress should be monitored via TLC, and purification performed via column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : The methyl ester (δ ~3.8–3.9 ppm for OCH₃), ethoxy group (δ ~1.3–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for OCH₂), and formyl proton (δ ~9.8–10.0 ppm) should be distinctly resolved. Aromatic protons adjacent to the formyl group may show deshielding .

- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700–1750 cm⁻¹) and aldehyde (C=O, ~1680–1720 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during formylation?

- Temperature Control : Formylation at 0–5°C reduces over-oxidation or polymerization of the aldehyde group .

- Protecting Groups : Temporary protection of the ethoxy group (e.g., using TBSCl) prevents undesired alkylation during formylation .

- Catalyst Screening : Lewis acids like ZnCl₂ or TiCl₄ may enhance regioselectivity in electrophilic substitution . Post-reaction analysis via GC-MS or HPLC is recommended to quantify purity .

Q. How to resolve contradictions in NMR data for structural confirmation?

Discrepancies in chemical shifts (e.g., overlapping peaks for methoxy and ethoxy groups) can be addressed by:

- 2D NMR : HSQC and HMBC experiments clarify through-bond correlations, distinguishing between substituents on the aromatic ring .

- Deuterated Solvent Effects : Re-running NMR in DMSO-d₆ vs. CDCl₃ may resolve signal splitting due to hydrogen bonding with the formyl group .

- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., methyl vanillate derivatives) aids peak assignment .

Q. What strategies are effective for enhancing the compound’s stability during storage?

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the formyl group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or aldehyde moieties .

- Inert Atmosphere : Argon or nitrogen gas minimizes oxidation .

Q. How can this compound serve as a precursor in drug discovery?

- Aldehyde Reactivity : The formyl group enables condensation reactions (e.g., with hydrazines to form hydrazones for anticancer agents) .

- Ester Hydrolysis : Conversion to the free carboxylic acid allows coupling with amines or alcohols via peptide or ester bond formation .

- Functionalization : The ethoxy group can be modified via O-dealkylation to introduce hydroxyl groups for further derivatization .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities?

- GC-MS Limitations : High-polarity columns (e.g., cyanosilicone) are required to resolve fatty acid methyl ester (FAME) byproducts from incomplete reactions .

- HPLC Method Development : Reverse-phase C18 columns with acetonitrile/water gradients effectively separate polar degradation products .

Q. How to validate synthetic yields under scale-up conditions?

- Process Optimization : Kinetic studies under varying temperatures and pressures identify rate-limiting steps .

- Green Chemistry Metrics : Solvent selection (e.g., replacing DCM with ethyl acetate) improves E-factors without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.